molecular formula C7H4ClF5O2S B3033822 3-Chloro-5-(pentafluorosulfur)benzoic acid CAS No. 1211589-32-0

3-Chloro-5-(pentafluorosulfur)benzoic acid

Cat. No.: B3033822
CAS No.: 1211589-32-0
M. Wt: 282.62
InChI Key: QEUCPMZEYUIRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-(pentafluorosulfur)benzoic acid is a chemical compound with the molecular formula C7H4ClF5O2S It is characterized by the presence of a chloro group and a pentafluorosulfur group attached to a benzoic acid core

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(pentafluorosulfur)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The products of these reactions vary depending on the reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

3-Chloro-5-(pentafluorosulfur)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(pentafluorosulfur)benzoic acid involves its interaction with specific molecular targets. The chloro and pentafluorosulfur groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    3-Chlorobenzoic Acid: Lacks the pentafluorosulfur group, resulting in different chemical properties.

    5-(Pentafluorosulfur)benzoic Acid: Lacks the chloro group, affecting its reactivity and applications.

Uniqueness: 3-Chloro-5-(pentafluorosulfur)benzoic acid is unique due to the presence of both chloro and pentafluorosulfur groups, which confer distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

3-chloro-5-(pentafluoro-λ6-sulfanyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF5O2S/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUCPMZEYUIRBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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